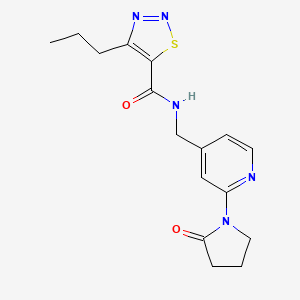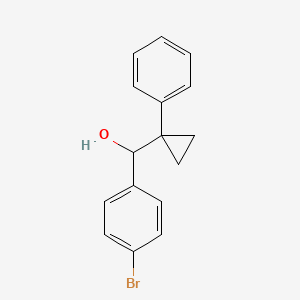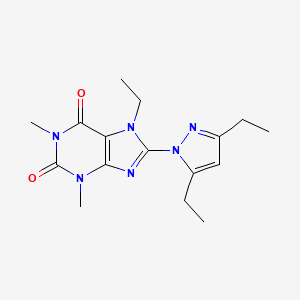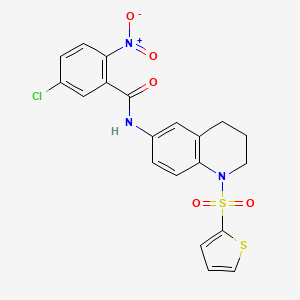
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The pyrrolidinone and pyridine rings are aromatic, which could contribute to the stability of the compound.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of several polar groups could make the compound soluble in polar solvents.Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Derivatives of pyridines and pyrazines, including those substituted with thiadiazole rings, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, show promise in antimycobacterial applications, with activities ranging up to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
DNA Binding and Anticancer Potential
Research on dehydroabietic acid derivatives, incorporating thiadiazole along with pyridine and amide moieties, indicates significant DNA binding capabilities. These derivatives exhibit selective cytotoxicity towards cancer cell lines, highlighting their potential as anticancer agents (Li et al., 2020).
Antibacterial Activity
Pyrrolidinone derivatives bearing triazole, thiazole, and thiadiazole moieties have demonstrated excellent antibacterial activity, suggesting their utility in developing new antibiotics (Balandis et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural investigation of compounds containing pyrrole and thiadiazole units offer insights into stereochemistry and potential biological applications. Studies on diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides reveal their complex stereochemical behavior, which could be relevant for designing molecules with specific biological activities (Öznur Demir-Ordu, Hale Demir-Dündar, & S. Özkırımlı, 2015).
Polyamide-DNA Interactions
Polyamides containing N-methylpyrrole and imidazole units can target specific DNA sequences, controlling gene expression. This capability suggests potential therapeutic applications in diseases where regulation of gene expression is crucial (Chavda et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-4-12-15(24-20-19-12)16(23)18-10-11-6-7-17-13(9-11)21-8-3-5-14(21)22/h6-7,9H,2-5,8,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLSIFVQQGSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)




![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
